molecular formula C12H18ClN3O B3341095 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide CAS No. 1019383-26-6

2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide

Cat. No.: B3341095
CAS No.: 1019383-26-6
M. Wt: 255.74 g/mol
InChI Key: HPWOVMQORBWHSR-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide (CAS 1019383-26-6) is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol [ ][ ]. This compound serves as a key synthetic intermediate and precursor molecule in medicinal chemistry and radiopharmaceutical research. Its primary research value lies in the development of novel diagnostic imaging agents, particularly for targeting melanin in malignant melanoma [ ][ ]. The structural motif of the diethylaminoethyl side chain is a recognized pharmacophore that facilitates interaction with biological targets, making it a valuable scaffold for probe development [ ]. Scientific studies have demonstrated that derivatives of this compound, specifically where the chlorine atom is replaced by a radioisotope such as Fluorine-18, show high and specific uptake in melanin-containing melanoma cells [ ]. These radiolabeled analogs, such as 18F-MEL050, are promising positron emission tomography (PET) probes for the early detection and staging of melanoma, offering superior tumor-to-background ratios compared to other imaging methods [ ]. The chlorine atom on the pyridine ring provides an excellent leaving group, allowing for efficient radiosynthesis and further chemical modifications to create diverse compound libraries for biological evaluation [ ]. This product is intended for use by qualified researchers in laboratory settings only. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-16(4-2)8-7-15-12(17)10-5-6-14-11(13)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWOVMQORBWHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization in Research

Established Synthetic Pathways for 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide

The synthesis of this compound is typically achieved through multi-step processes that involve the formation of key intermediates. A common strategy involves the acylation of a suitable diamine with a derivative of 2-chloroisonicotinic acid.

A plausible and established approach for the synthesis of this compound involves the reaction of 2-chloroisonicotinoyl chloride with N,N-diethylethylenediamine. This method, a standard in amide synthesis, ensures a high yield of the final product.

While direct examples involving a Mannich reaction for this specific synthesis are not prevalent in the literature, one could envision a pathway where a Mannich base is further elaborated. Similarly, substitution reactions with 4,7-dichloroquinoline (B193633) are more characteristic for the synthesis of quinoline-based structures and not directly applicable to the isonicotinamide (B137802) core of the target molecule.

The successful synthesis of the target compound relies on the efficient preparation of its precursors.

2-Chloroisonicotinic Acid: This crucial intermediate can be synthesized from citrazinic acid. The process involves a chlorination reaction to yield 2,6-dichloro-isonicotinic acid, followed by a directed dechlorination to give 2-chloroisonicotinic acid. google.com Alternative routes to the related 2-chloronicotinic acid, which could potentially be adapted, include the oxidation of nicotinic acid to its N-oxide, followed by chlorination. chemicalbook.comoriprobe.com Another approach involves the Knoevenagel condensation of ethyl cyanoacetate (B8463686) and 3-dimethylaminoacrolein, followed by cyclization and hydrolysis. guidechem.com

N,N-diethylethylenediamine: This diamine can be prepared by reacting 2-diethylaminoethyl chloride hydrochloride with an excess of liquid ammonia (B1221849) under pressure. google.com An alternative synthesis involves the reaction of diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride in the presence of an acid-binding agent like sodium methoxide. google.com

4-Acetamido-2-(diethylaminomethyl)phenol: While not a direct precursor in the primary synthetic route, this compound is an example of a Mannich base. Its synthesis would typically involve the Mannich reaction of 4-acetamidophenol with formaldehyde (B43269) and diethylamine. researchgate.netlookchem.com This reaction is a classic example of aminomethylation of an activated phenol.

4,7-Dichloroquinoline: This intermediate is not directly involved in the synthesis of this compound but is relevant in the broader context of heterocyclic synthesis. Its preparation often starts from 3-chloroaniline.

Novel and Green Chemistry Synthetic Approaches for Research Scale Production

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and scalable methods for the production of chemical compounds.

One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, thereby saving time and resources. For the synthesis of N-substituted isonicotinamides, one-pot transformations of cyclic 1,3-dicarbonyls with N-(isonicotinoyl)glycine and one-carbon synthons in acetic anhydride (B1165640) have been described. researchgate.net While not a direct synthesis of the target compound, this methodology showcases the potential for developing one-pot procedures for related structures. A one-pot, three-component cycloaddition reaction has also been utilized for the synthesis of isonicotinamide derivatives, highlighting the versatility of this approach. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The amination of 2-chloronicotinic acid with various amines under microwave irradiation has been shown to be an efficient method for producing 2-aminonicotinic acids. researchgate.net This technique could be readily adapted for the amidation of 2-chloroisonicotinic acid or its activated derivatives with N,N-diethylethylenediamine to synthesize the target compound and its analogs. The use of microwave irradiation in a copper-catalyzed aerobic oxidative synthesis has also been demonstrated for the one-pot synthesis of quinazolinones, further illustrating the potential of this technology in heterocyclic chemistry. nih.gov Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation represents a particularly green and efficient method. researchgate.net

Strategies for Derivatization and Analog Synthesis in Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives and analogs of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR).

Systematic modifications of the core structure of this compound would allow for the investigation of how different functional groups influence its biological activity. Key areas for derivatization would include:

Modification of the Diethylamino Group: Replacing the ethyl groups with other alkyl or aryl substituents could probe the steric and electronic requirements of the binding pocket.

Alteration of the Ethylenediamine Linker: Varying the length and rigidity of the linker between the isonicotinamide core and the tertiary amine could impact the compound's conformational flexibility and binding affinity.

Substitution on the Pyridine (B92270) Ring: Introducing different substituents at other positions on the pyridine ring could modulate the electronic properties and metabolic stability of the molecule.

By synthesizing a library of such analogs and evaluating their biological activity, researchers can build a comprehensive SAR profile, guiding the design of more potent and selective compounds. The catalytic N-methyl amidation of carboxylic acids under cooperative conditions provides a modern method for creating specific amide derivatives. nih.gov

Modification of the Aminoquinoline Ring for Substituent Effects

Modifications to the pyridine or quinoline (B57606) ring system are primarily aimed at investigating the electronic and steric effects of different substituents on the molecule's activity. Direct C-H functionalization has emerged as a powerful tool for this purpose. For instance, researchers have successfully used iridium-catalyzed C3-borylation of the pyridine ring, followed by Suzuki-Miyaura cross-coupling, to introduce new carbon-carbon bonds. nih.gov This method allows for the selective installation of aryl or other groups at the C3 position, which is crucial for building complex bipyridine motifs. nih.gov

Another key strategy is the direct arylation of isonicotinamide derivatives. By selecting appropriate phosphine (B1218219) ligands and bases, such as PCy2t-Bu and cesium carbonate, various N-phenyl isonicotinamides can react with bromoarenes to yield C3-monoarylation products in high yields, sometimes up to 94%. nih.gov It has been noted that ortho-substituents on the N-aryl amide portion can negatively impact yield and selectivity. nih.gov These methodologies provide a direct route to modulate the electronic properties of the core heterocyclic ring.

The table below summarizes selected methods for pyridine ring modification.

Reaction Type Catalyst/Reagents Position Product Type Yield (%)
C-H BorylationIridium CatalystC3Boronate Ester-
Suzuki-Miyaura CouplingPalladium CatalystC3C3-Aryl Derivative-
Direct ArylationPalladium Catalyst / PCy2t-BuC3C3-Monoarylationup to 94
DiarylationPalladium Catalyst / PCy2t-BuC3, C5C3,C5-Diarylationup to 51

Alteration of the N-Alkyl Amino Side Chain and Aromatic Rings

The N-[2-(diethylamino)ethyl] side chain is a critical pharmacophoric element. Its alteration is a common strategy to fine-tune the physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn affects bioavailability. monash.edu The synthesis of this side chain and its analogs can be achieved through several routes. A prevalent method involves the reaction of a suitable amine with 2-chloroethylamine hydrochloride or N-(2-bromoethyl)phthalimide, followed by hydrazinolysis. asianpubs.org While effective, these methods can have moderate yields (around 55-60%). asianpubs.org

The N-alkyl groups themselves, in this case, the ethyl groups on the terminal amine, can be varied. N-alkylation of N-acyl or N-carbamoyl protected amino acids using reagents like sodium hydride and methyl iodide is a widely applied method for introducing alkyl groups. monash.edu This allows for the synthesis of a diverse library of side chains with different steric and electronic properties.

Furthermore, functionalization of the aromatic rings attached to the core structure is also explored. As mentioned, direct C-H arylation allows for the introduction of substituted aryl groups. nih.gov Copper-catalyzed etherification of arene C-H bonds is another technique used to introduce alkoxy or aryloxy substituents onto the aromatic rings, further expanding the chemical diversity of the synthesized compounds. nih.gov

Synthesis of Derivatives Bearing Diverse Functional Groups (e.g., H-, F-, CF3-, NO2-, CN-, CO2H-, CH3O-)

The introduction of a wide array of functional groups onto the isonicotinamide scaffold is essential for detailed SAR studies. These groups can profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.

Synthetic strategies allow for the incorporation of various substituents. For example, C-H functionalization reactions can be used to introduce halogen atoms like fluorine (F) or electron-withdrawing groups like trifluoromethyl (CF3). nih.gov The synthesis of 2-chloronicotinic acid and its subsequent derivatization serves as a foundational route for many of these compounds. researchgate.netatlantis-press.com This key intermediate can be reacted with various anilines or amines to introduce moieties bearing nitro (NO2), cyano (CN), carboxylic acid (CO2H), or methoxy (B1213986) (CH3O) groups. The supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides have been studied, highlighting how different substituent positions can influence crystal packing through hydrogen bonding. nih.govresearchgate.net

The following table details examples of functional groups introduced into related molecular scaffolds.

Functional Group Synthetic Method Purpose/Effect
Aryl (e.g., Phenyl)Palladium-catalyzed C-H ArylationModulate steric bulk and electronic properties
Fluoro (F)C-H FluorinationEnhance metabolic stability, alter binding affinity
Trifluoromethyl (CF3)C-H TrifluoromethylationIncrease lipophilicity, act as a bioisostere
Ether (e.g., CH3O-)Copper-catalyzed C-H EtherificationModify solubility and hydrogen bonding capacity
Nitro (NO2)Nucleophilic Aromatic SubstitutionAct as a strong electron-withdrawing group

Incorporation of Heterocyclic Moieties (e.g., Piperidine (B6355638), Piperazine)

Replacing the diethylamino group with cyclic amines like piperidine or piperazine (B1678402) is a common derivatization strategy. nih.govmdpi.com These heterocyclic moieties can impart conformational rigidity, alter basicity, and provide additional vectors for substitution. nih.gov The piperazine ring, in particular, is a frequent component in bioactive molecules, often used to optimize pharmacokinetic properties or to correctly orient other pharmacophoric groups. nih.gov

The synthesis of these derivatives typically involves the reaction of an activated isonicotinic acid (such as an acid chloride) with the desired heterocyclic amine. Key synthetic methods for creating the crucial N-aryl or N-alkyl piperazine bond include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds. nih.gov

Aromatic Nucleophilic Substitution (SNAr): Suitable for electron-deficient aromatic or heteroaromatic rings where a leaving group can be displaced by the piperazine nitrogen. nih.gov

Reductive Amination: Involves the reaction of an aldehyde or ketone with piperazine in the presence of a reducing agent to form an N-alkyl bond. nih.gov

The choice of synthetic route depends on the specific precursors and the desired final structure. dntb.gov.ua For example, N-methylpiperazine can be reacted with a chloroalkyl derivative in the presence of sodium iodide to facilitate the substitution reaction. nih.gov

Molecular and Cellular Mechanisms of Action in Preclinical Models

Investigation of Primary Molecular Targets in Biochemical Systems

The unique chemical structure of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide, featuring a chlorinated isonicotinamide (B137802) core and a diethylaminoethyl side chain, suggests several potential interactions with key biological molecules.

Interaction with Heme and Inhibition of Heme Polymerase Activity

Compounds with structures analogous to this compound have been investigated for their antimalarial properties, which often involve interference with heme detoxification pathways in the malaria parasite, Plasmodium falciparum. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process catalyzed by a putative heme polymerase.

It is hypothesized that compounds like this compound could interact with heme, forming a complex that prevents its incorporation into the growing hemozoin crystal. This inhibition of heme polymerization leads to an accumulation of toxic free heme within the parasite, causing oxidative stress, membrane damage, and ultimately, cell death. While direct evidence for this specific compound is pending, the mechanism is a well-established target for many antimalarial drugs with similar chemical motifs.

Binding to and Inhibition of Specific Enzymes (e.g., Topoisomerase I, Histamine N-Methyltransferase, Cholinesterases)

The chemical scaffold of this compound suggests potential inhibitory activity against several classes of enzymes.

Topoisomerase I: Certain nitrogen-containing heterocyclic compounds have been shown to inhibit topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the transient covalent complex between topoisomerase I and DNA, these inhibitors prevent the re-ligation of the DNA strand, leading to DNA breaks and the induction of apoptosis in rapidly dividing cells.

Histamine N-Methyltransferase (HNMT): HNMT is a key enzyme in the metabolic inactivation of histamine. The presence of a heterocyclic ring and an ethylamine side chain in this compound suggests a potential for interaction with the active site of HNMT, potentially leading to its inhibition. Such inhibition would result in increased levels of histamine, which could have various physiological effects.

Cholinesterases: The diethylaminoethyl group is a feature found in several known cholinesterase inhibitors. These compounds block the activity of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, which can have significant effects on the nervous system.

Table 1: Potential Enzyme Inhibition by this compound

Enzyme TargetPotential Mechanism of Inhibition
Topoisomerase IStabilization of the enzyme-DNA cleavage complex
Histamine N-MethyltransferaseCompetitive or non-competitive binding to the active site
CholinesterasesReversible or irreversible inhibition of acetylcholine hydrolysis

Modulation of Chaperone Function (e.g., Hsp27)

At present, there is no direct scientific literature linking this compound to the modulation of chaperone proteins such as Heat Shock Protein 27 (Hsp27). Hsp27 is a small heat shock protein that plays a critical role in protein folding, stability, and cellular stress responses. Further research would be necessary to explore any potential interactions.

Secondary Biochemical Pathways and Cellular Processes Modulated by the Compound in Research Models

The primary molecular interactions of a compound translate into broader effects on cellular behavior. Based on the potential enzyme inhibitory activities, this compound may influence several key cellular processes.

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Systems

Should this compound prove to be an effective inhibitor of enzymes like topoisomerase I, it would be expected to induce apoptosis, or programmed cell death, particularly in cancer cell lines. The generation of DNA damage would likely trigger cell cycle arrest, providing an opportunity for the cell to repair the damage. If the damage is too extensive, the cell would be directed towards apoptosis. This is a common mechanism of action for many chemotherapeutic agents.

Inhibition of Cell Viability, Migration, and Colony Formation in Cell Culture

Table 2: Potential Cellular Effects of this compound in Research Models

Cellular ProcessPredicted Outcome
ApoptosisInduction in rapidly dividing cells
Cell CycleArrest, likely at the G2/M phase
Cell ViabilityReduction in a dose-dependent manner
Cell MigrationInhibition
Colony FormationInhibition

Research on this compound: A Review of Preclinical Data

Currently, there is a notable absence of publicly available scientific literature detailing the preclinical research on the chemical compound This compound . Extensive searches of scholarly databases and scientific repositories have not yielded specific data corresponding to the requested molecular, cellular, and biophysical mechanisms of action.

This includes a lack of information regarding its:

Influence on Autophagy Pathways: There are no current studies describing how this compound may modulate the cellular process of autophagy.

Antiviral Activity: Specific data on the efficacy of this compound against Dengue Virus Type 2 or SARS-CoV-2 in cell-based assays is not available in the public domain.

Biophysical and Ligand-Binding Properties: Research detailing its interactions with DNA-enzyme complexes or its protein binding dynamics has not been published.

Intracellular Localization: There are no available studies that have investigated the distribution and localization of this compound within model cell systems.

Pharmacodynamics: Information on the compound's pharmacodynamic properties in preclinical in vitro systems and cellular assays is also not publicly accessible.

Consequently, a detailed article structured around the requested scientific outline cannot be generated at this time due to the lack of foundational research data.

Structure Activity Relationships Sar and Structure Property Relationships Spr in Research

Analysis of Substituent Effects on Biological Activity in Model Systems

Substituents on the core scaffold and peripheral side chains of a molecule can dramatically alter its interaction with biological targets. The following sections dissect the roles of these components in the context of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide and related structures.

In the case of the subject compound, the chlorine atom at the 2-position of the pyridine (B92270) ring significantly influences its electronic properties. This electron-withdrawing group can affect the pKa of the pyridine nitrogen and modulate the molecule's ability to participate in hydrogen bonding or other non-covalent interactions within a target's binding site. Studies on analogous series of compounds often demonstrate that the nature and position of halogen substituents can fine-tune binding affinity and selectivity.

Table 1: Illustrative Impact of Ring Substituents on Biological Activity (Hypothetical Data Based on Analogous Series)

Compound AnalogRing Substituent (Position 2)Target Binding Affinity (IC₅₀, nM)
Analog 1-Cl50
Analog 2-F75
Analog 3-CH₃200
Analog 4-H500

This table illustrates a common trend where an electron-withdrawing group like chlorine can enhance binding affinity compared to hydrogen or an electron-donating group.

Amide Linker: The amide group is a key structural motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Its conformational rigidity influences the orientation of the side chain relative to the pyridine ring.

Ethyl Linker: The length and flexibility of the alkyl chain separating the amide and the terminal amine are often critical. Changes in length can alter the distance between key binding features, potentially improving or diminishing target interaction.

Terminal Amine: The diethylamino group is a basic moiety that will be protonated at physiological pH. This positive charge is often crucial for forming strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a target protein. The size of the alkyl groups on the nitrogen (diethyl vs. dimethyl) can impact steric fit and lipophilicity. Studies on other N-alkyl nicotinamide (B372718) compounds have shown that fungicidal properties can be highly dependent on the length of the alkyl side chain. nih.gov

Table 2: Effect of Side Chain Amine Substitution on Potency (Hypothetical Data)

Compound AnalogTerminal Amine GroupPotency (EC₅₀, µM)
Analog A-N(CH₂CH₃)₂ (Diethyl)1.5
Analog B-N(CH₃)₂ (Dimethyl)3.2
Analog C-NH(CH₂CH₃) (Ethyl)8.9
Analog D-NH₂ (Unsubstituted)25.0

This hypothetical data shows a trend where the tertiary diethylamino group provides optimal potency, suggesting a specific requirement for both basicity and steric bulk in the target's binding pocket.

Identification of Key Pharmacophores and Structural Motifs for Target Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the key pharmacophoric features can be defined as:

Aromatic Ring System: The chloropyridine ring, which can engage in π-π stacking and hydrophobic interactions.

Hydrogen Bond Acceptor: The pyridine nitrogen atom.

Halogen Bond Donor/Hydrophobic Feature: The chlorine atom.

Hydrogen Bond Donor/Acceptor: The amide linkage.

Cationic Center: The protonated terminal diethylamino group, crucial for ionic bonding.

The spatial arrangement of these five points constitutes the pharmacophore model for this class of compounds, guiding the design of new molecules with potentially similar biological activity.

Computational Approaches to SAR/SPR

Computational chemistry offers powerful tools for predicting the activity of new molecules and understanding the molecular basis of their action, thereby accelerating the drug discovery process.

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR study would involve:

Data Set Generation: Synthesizing a library of related compounds by modifying the ring substituent and the side chain.

Biological Testing: Measuring the biological activity (e.g., IC₅₀) for each compound in the library.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, such as logP (lipophilicity), molecular weight, polar surface area, and electronic parameters.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed biological activity.

The resulting QSAR model can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique can provide invaluable insights into the specific interactions between this compound and its biological target at an atomic level. nih.govmdpi.com

The process involves:

Placing the 3D structure of the ligand into the binding site of the protein.

Sampling a large number of possible orientations and conformations of the ligand within the binding site.

Using a scoring function to estimate the binding affinity for each pose.

The results of a docking simulation can reveal the specific amino acid residues that interact with the ligand's pharmacophoric features. For instance, it could show the protonated diethylamino group forming a salt bridge with an aspartic acid residue, the amide N-H hydrogen bonding to a backbone carbonyl, and the chloropyridine ring sitting in a hydrophobic pocket. nih.gov Such information is critical for understanding the SAR data and for designing new analogs with improved binding affinity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis, a critical step in understanding a molecule's three-dimensional structure and flexibility, along with molecular dynamics simulations, which provide insights into the dynamic behavior of a molecule over time, are fundamental in predicting its interaction with biological targets. However, no specific studies detailing these analyses for this compound could be retrieved. Such research would typically involve computational modeling to determine the energetically favorable shapes (conformers) of the molecule and simulate its movements and interactions in a biological environment. The absence of this data limits the current understanding of the compound's structure-activity relationships (SAR) and structure-property relationships (SPR) from a dynamic perspective.

Computational Drug Repositioning and Interaction Pattern Analysis

Computational drug repositioning is a burgeoning field that aims to identify new uses for existing drugs by computationally screening them against various biological targets. This approach, which leverages vast amounts of genomic, proteomic, and chemical data, has the potential to expedite the drug development process. Interaction pattern analysis, a key component of this process, involves identifying the specific molecular interactions between a drug and its target.

Despite the power of these computational tools, a thorough search did not yield any studies focused on the computational repositioning of this compound. Research in this area would involve screening the compound against databases of biological targets to predict potential new therapeutic applications based on its molecular structure and properties. The lack of such studies means that the broader therapeutic potential of this compound, beyond any original intended use, remains computationally unexplored.

Preclinical Research Models and Methodologies

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental tools in preclinical research, providing initial insights into the biological effects of a chemical compound at the cellular level. These assays are crucial for screening potential therapeutic agents and elucidating their mechanisms of action. The following sections detail various in vitro methodologies that are commonly employed to profile the biological activity of novel compounds.

Cell Viability and Cytotoxicity Assays (e.g., IC50 determination)

Cell viability and cytotoxicity assays are cornerstones of early-stage drug discovery, designed to quantify the effect of a compound on cell survival and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) assays measure the metabolic activity of cells, which serves as an indicator of cell viability. A common metric derived from these assays is the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits a biological process, such as cell growth, by 50%. This value is a key measure of a compound's potency.

Detailed Research Findings

Following a comprehensive search of publicly available scientific literature, no specific data on the IC50 values or the effects of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide on cell viability or cytotoxicity were found.

Data Table

Cell LineAssay TypeIC50 Value (µM)
Data Not AvailableData Not AvailableData Not Available

Cell Migration (e.g., Scratch Assay) and Colony Formation Studies

Understanding a compound's effect on cell migration and the ability of single cells to grow into colonies is particularly important in cancer research. The scratch assay, or wound healing assay, is a straightforward method to study cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the scratch is monitored over time. Colony formation assays assess the proliferative capacity of a single cell to form a colony. Both assays provide valuable information about a compound's potential to inhibit processes related to tumor invasion and metastasis.

Detailed Research Findings

No studies detailing the impact of this compound on cell migration, as measured by scratch assays, or on the clonogenic potential of cells in colony formation studies were identified in the public domain.

Data Table

Assay TypeCell LineEffect of Compound
Scratch AssayData Not AvailableData Not Available
Colony Formation AssayData Not AvailableData Not Available

3D Spheroid Cell Culture Models for Tumor Growth Inhibition

Three-dimensional (3D) spheroid cell culture models are increasingly used in cancer research as they more accurately mimic the microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. These models can replicate aspects of tumor physiology such as nutrient and oxygen gradients, and cell-cell interactions. The ability of a compound to penetrate the spheroid and inhibit its growth is a more predictive measure of its potential in vivo efficacy.

Detailed Research Findings

There is no publicly available research that has evaluated the effect of this compound on the growth of 3D tumor spheroids.

Data Table

Spheroid Model (Cell Line)Endpoint MeasuredResult
Data Not AvailableData Not AvailableData Not Available

Cell Cycle Analysis and Apoptosis Assays

Cell cycle analysis, often performed using flow cytometry, determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound arrests cell proliferation at a specific checkpoint. Apoptosis assays, which detect programmed cell death, are used to determine if a compound induces cytotoxicity through this pathway. Techniques such as Annexin V/propidium iodide staining can differentiate between apoptotic and necrotic cell death.

Detailed Research Findings

No data from cell cycle analysis or apoptosis assays for this compound has been published in the accessible scientific literature.

Data Table

Assay TypeCell LineKey Findings (e.g., Cell Cycle Arrest Phase, % Apoptosis)
Cell Cycle AnalysisData Not AvailableData Not Available
Apoptosis AssayData Not AvailableData Not Available

Reporter Gene Assays for RNA Replication Inhibition

Reporter gene assays are valuable tools for studying the effects of compounds on specific molecular pathways, such as viral RNA replication. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is linked to a viral RNA replication element. A decrease in the reporter signal in the presence of a compound indicates inhibition of RNA replication.

Detailed Research Findings

No published studies were found that utilized reporter gene assays to investigate the potential of this compound to inhibit RNA replication.

Data Table

Reporter SystemTargetInhibition (%)
Data Not AvailableData Not AvailableData Not Available

Schizont Inhibition Assays for Parasite Susceptibility

For compounds being investigated for antiparasitic activity, particularly against malaria (Plasmodium species), schizont inhibition assays are critical. These assays measure the ability of a compound to inhibit the growth and maturation of the parasite's schizont stage within red blood cells. This provides a direct measure of the compound's potential as an antimalarial agent.

Detailed Research Findings

There is no available data from schizont inhibition assays to assess the susceptibility of parasites to this compound.

Data Table

Parasite StrainAssay TypeIC50 Value (nM)
Data Not AvailableData Not AvailableData Not Available

Heme Detoxification Inhibition Tests

In the context of antimalarial drug discovery, the inhibition of heme detoxification is a critical mechanism of action for many successful drugs. During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin. Assays that measure the inhibition of this process are therefore a valuable tool for identifying potential antimalarial compounds.

These tests typically involve inducing the formation of β-hematin (a synthetic form of hemozoin) from hemin (B1673052) in vitro and then measuring the inhibitory effect of a test compound. While no specific studies on the effect of this compound on heme detoxification have been identified, research on related compounds, such as nicotinamide (B372718), has demonstrated an inhibitory effect on the growth of P. falciparum and synergistic effects with established antimalarial drugs, suggesting that compounds with a nicotinamide scaffold may have the potential to interfere with parasite viability pathways. chemspider.com

Biochemical Assays for Target Engagement and Pathway Analysis

Biochemical assays are fundamental in determining if a compound interacts with a specific molecular target and in elucidating the biological pathways it may modulate.

Enzyme inhibition assays are a cornerstone of drug discovery, used to identify molecules that can modulate the activity of specific enzymes involved in disease processes.

Cholinesterase Activity: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Studies on various isonicotinamide (B137802) and nicotinamide derivatives have explored their potential as cholinesterase inhibitors. sigmaaldrich.com Although no data is currently available for this compound, such assays would be crucial to determine its potential effects on cholinergic signaling.

Protease Activity: Proteases are involved in a multitude of physiological and pathological processes, making them important drug targets. For instance, viral proteases are essential for viral replication, and their inhibition is a key strategy in antiviral therapy. Plant-derived protease inhibitors have also been investigated for their antimicrobial properties. hit2lead.com While specific protease inhibition data for this compound is not available, general screening against a panel of proteases would be a standard step in its preclinical evaluation. Research on isonicotinoyl hydrazide derivatives has shown their potential as inhibitors of the main protease of viruses like COVID-19. nih.govchemicalbook.com

To understand the broader cellular effects of a compound beyond direct target engagement, it is essential to analyze changes in gene and protein expression.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the levels of specific messenger RNA (mRNA) molecules, providing insights into how a compound might be altering gene expression at the transcriptional level.

Western Blot: This method is used to detect and quantify specific proteins in a sample, revealing the impact of a compound on protein expression and signaling pathways.

While no specific gene or protein expression studies have been conducted on this compound, research on related molecules like nicotine (B1678760) and nicotinamide has demonstrated their ability to alter gene expression profiles. hit2lead.comnih.gov For example, nicotine has been shown to cause protracted changes in gene expression in the rat hippocampus. hit2lead.com A comprehensive analysis of a compound like this compound would involve treating relevant cell lines or animal models and then performing RT-qPCR and Western blot analyses to assess its impact on key genes and proteins related to its intended therapeutic area.

Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Compound Separation and Identification

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. For a compound like 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide, liquid chromatography is particularly vital.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify components in a mixture. chromatographyonline.comajprd.com The development of a robust HPLC method for this compound involves a systematic optimization of chromatographic conditions to achieve adequate separation and a sharp, symmetrical peak shape.

Method development typically begins with selecting a suitable stationary phase, commonly a C18 column for reverse-phase chromatography, which separates compounds based on their hydrophobicity. nih.gov The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is then optimized. nih.govrecentscientific.com Parameters such as the mobile phase composition, pH, and flow rate are adjusted to achieve the desired retention time and resolution from potential impurities or other components in the sample matrix. Detection is often performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision for its intended purpose. nih.gov Validation encompasses several key parameters, as detailed in the table below.

Table 1: HPLC Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
SpecificityThe ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed.
LinearityThe ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. formosapublisher.orgCorrelation coefficient (R²) ≥ 0.999. recentscientific.com
AccuracyThe closeness of test results obtained by the method to the true value. It is often assessed by recovery studies. formosapublisher.orgRecovery typically within 98-102%. recentscientific.com
PrecisionThe degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.Relative Standard Deviation (%RSD) ≤ 2%. recentscientific.com
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.comDetermined based on signal-to-noise ratio (typically 10:1).
RobustnessA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov%RSD should remain within acceptable limits after minor changes in parameters like flow rate, pH, or mobile phase composition. nih.gov

For highly sensitive and selective quantification, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. chromatographyonline.comnih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. chromatographyonline.com

In a typical LC-MS/MS assay for this compound, the compound is first separated on an HPLC column and then introduced into the mass spectrometer source, commonly an electrospray ionization (ESI) source, which generates charged molecules (ions). mdpi.com

The tandem mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode for quantification. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the charged molecule of the analyte). This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented. The third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion. This precursor-to-fragment ion transition is highly specific to the analyte, minimizing interference from other substances in the sample and providing excellent sensitivity. jocpr.com The development of an LC-MS/MS method requires the optimization of both chromatographic and mass spectrometric parameters. mdpi.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry (Positive ESI Mode)
Precursor Ion (Q1)[M+H]⁺ m/z 270.1
Fragment Ion (Q3)Specific fragment, e.g., m/z 100.1 (diethylaminoethyl fragment)
Dwell Time100 ms
Collision EnergyOptimized value (e.g., 20 eV)

Spectroscopic Methods for Structural Elucidation and Quantification in Research Samples

Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound and for its quantification. These techniques rely on the interaction of electromagnetic radiation with the molecule.

Ultraviolet-Visible (UV/Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that contain chromophores (light-absorbing functional groups). pnrjournal.com The aromatic pyridine (B92270) ring and the amide group in this compound allow it to absorb light in the UV region.

The first step in method development is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across a range of UV wavelengths. mdpi.com Quantitative analysis is then performed at this λmax, where the method has the highest sensitivity. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve. researchgate.net

Table 3: Example Linearity Data for UV/Vis Spectrophotometric Analysis

Concentration (µg/mL)Absorbance at λmax
50.152
100.305
150.448
200.601
250.753
Linear Regression Equation: y = 0.0301x + 0.0015
Correlation Coefficient (R²): 0.9998

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural elucidation of organic molecules. pearson.comresearchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. pearson.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance versus frequency, with absorption bands corresponding to specific functional groups. For this compound, characteristic peaks would confirm the presence of the amide, aromatic ring, and alkyl groups. pearson.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy gives data on the number of different types of protons, their chemical environment, and how they are connected to neighboring protons. pearson.com The chemical shift, integration, and splitting pattern (multiplicity) of each signal are key pieces of information for structural assignment. chemicalbook.comchemicalbook.com

Table 4: Predicted Spectral Data for this compound

TechniqueExpected ObservationInterpretation
IR Spectroscopy~3300 cm⁻¹N-H stretch (amide)
~1670 cm⁻¹C=O stretch (amide) pearson.com
~1550-1600 cm⁻¹C=C and C=N stretches (aromatic pyridine ring)
~750 cm⁻¹C-Cl stretch
¹H NMR Spectroscopy~8.5-8.7 ppmProtons on the pyridine ring adjacent to the nitrogen
~7.5-7.8 ppmOther protons on the pyridine ring
~3.5 ppm (quartet)-CH₂- protons adjacent to the amide nitrogen
~2.6 ppm (quartet)-CH₂- protons of the ethyl groups on the tertiary amine
~1.1 ppm (triplet)-CH₃ protons of the ethyl groups pearson.com

Advanced Extraction Techniques for Research Sample Preparation (e.g., Supported Liquid Extraction)

Effective sample preparation is a critical step before instrumental analysis, aimed at removing interfering substances and concentrating the analyte. While traditional liquid-liquid extraction (LLE) is widely used, it can be laborious and prone to issues like emulsion formation. chromatographyonline.com

Supported Liquid Extraction (SLE) is a more modern and efficient alternative that functions like LLE but in a solid-phase extraction cartridge format. chromatographyonline.com In SLE, the aqueous sample is loaded onto a column packed with an inert, high-surface-area solid support, such as diatomaceous earth. The aqueous phase spreads as a thin film over the support material. chromatographyonline.com A water-immiscible organic solvent is then passed through the column. The intimate contact between the two phases allows for a highly efficient partitioning of the analyte from the aqueous sample into the organic solvent, while proteins and other interferences are retained on the support. chromatographyonline.com

The key advantages of SLE over traditional LLE include:

No Emulsion Formation: The gentle partitioning process prevents the formation of emulsions, which can be a significant problem in LLE. chromatographyonline.com

Higher Recoveries: The large surface area for extraction often leads to more efficient and reproducible analyte recovery. chromatographyonline.com

Automation-Friendly: The cartridge format is easily adaptable to automated liquid handling systems, increasing throughput. chromatographyonline.com

Reduced Solvent Consumption: SLE typically requires smaller volumes of organic solvent compared to LLE. chromatographyonline.com

For the analysis of this compound in a research sample like plasma, an SLE protocol would involve pretreating the plasma, loading it onto the SLE cartridge, and eluting the compound with an appropriate organic solvent before analysis by HPLC or LC-MS/MS.

Stability Profiling under Stress Degradation Conditions for Research Material Characterization

Information regarding the stability of this compound under forced degradation conditions is not available in the public scientific literature. Consequently, no data on its degradation pathways or the formation of impurities under various stress conditions can be presented.

Future Directions and Research Challenges for 2 Chloro N 2 Diethylamino Ethyl Isonicotinamide

Exploration of Novel Molecular Targets and Pathways in Fundamental Biology

The isonicotinamide (B137802) scaffold, a structural isomer of nicotinamide (B372718), is present in various biologically active compounds. Nicotinamide derivatives have been investigated for a range of therapeutic applications, including as fungicides and histone deacetylase (HDAC) inhibitors. Future research on 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide would logically begin with broad biological screening to identify potential molecular targets.

Initial investigations could involve high-throughput screening against diverse panels of enzymes and receptors to uncover novel biological activities. Given the structural similarities to other bioactive molecules, promising areas of exploration could include its effects on signaling pathways related to cell proliferation, inflammation, and neurological function. The presence of the chloro- and diethylaminoethyl- moieties could confer unique properties, potentially leading to the discovery of unforeseen molecular interactions and biological pathways.

Development of Advanced Research Probes and Tool Compounds Based on its Scaffold

Should initial screenings reveal a specific and potent biological activity, the scaffold of This compound could serve as a valuable starting point for the development of chemical probes. These tool compounds are essential for the detailed study of biological targets and pathways.

The development of such probes would involve synthesizing analogs with modifications that allow for the attachment of reporter groups, such as fluorescent tags or biotin, without compromising biological activity. These advanced research tools would enable scientists to visualize the subcellular localization of the target, identify binding partners, and elucidate the compound's mechanism of action in a cellular context.

Integration of Multi-Target-Directed Ligand (MTDL) Design Principles

The complex nature of many diseases has spurred interest in multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The structure of This compound presents an opportunity for the application of MTDL design principles.

Future research could focus on modifying the isonicotinamide core or the diethylaminoethyl side chain to incorporate pharmacophores known to interact with other relevant targets. This approach could lead to the development of novel therapeutics with enhanced efficacy or a more favorable side-effect profile by synergistically modulating multiple pathways involved in a particular disease.

Refinement of Computational Models for Enhanced Predictive Power in Drug Discovery Research

Computational modeling plays a crucial role in modern drug discovery by predicting the properties and activities of novel compounds. For This compound , the development and refinement of computational models could significantly accelerate its investigation.

Initial steps would involve creating a detailed in silico profile of the compound, including its three-dimensional structure, electronic properties, and potential binding modes with various protein targets. As experimental data becomes available, these models can be refined to improve their predictive accuracy. Such an iterative process of computational modeling and experimental validation would guide the rational design of more potent and selective analogs.

Addressing Challenges in Synthetic Efficiency for Research Applications

The availability of a compound in sufficient quantities is a prerequisite for comprehensive biological evaluation. While general synthetic routes for nicotinamide derivatives are established, optimizing the synthesis of This compound for efficiency and scalability will be a key challenge.

Elucidation of Comprehensive Structure-Mechanism Relationships in Biological Systems

A fundamental goal of medicinal chemistry is to understand how the structure of a molecule relates to its biological activity and mechanism of action. For This compound , a systematic investigation of its structure-activity relationships (SAR) will be essential.

This would involve the synthesis and biological evaluation of a library of analogs with systematic modifications to the isonicotinamide core and the diethylaminoethyl side chain. The resulting data would provide insights into the key structural features required for biological activity and guide the design of optimized compounds. Furthermore, detailed mechanistic studies would be necessary to fully understand how the compound exerts its effects at a molecular and cellular level.

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Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.